4-Cyclopentylthiazol-2-amine
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Overview
Description
4-Cyclopentylthiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a cyclopentyl group at the 4-position and an amino group at the 2-position. Thiazole rings are known for their aromaticity and are found in various biologically active molecules, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylthiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
4-Cyclopentylthiazol-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-Cyclopentylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, facilitating its binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure without the cyclopentyl and amino groups.
2-Aminothiazole: Similar but lacks the cyclopentyl group.
4-Methylthiazol-2-amine: Similar but has a methyl group instead of a cyclopentyl group
Uniqueness
4-Cyclopentylthiazol-2-amine is unique due to the presence of both the cyclopentyl and amino groups, which enhance its biological activity and specificity. The cyclopentyl group increases lipophilicity, improving membrane permeability, while the amino group allows for additional hydrogen bonding interactions .
Properties
Molecular Formula |
C8H12N2S |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-cyclopentyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H12N2S/c9-8-10-7(5-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10) |
InChI Key |
CTBIYYQAACIPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CSC(=N2)N |
Origin of Product |
United States |
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